

N-Desmethyl Venlafaxine-d3 Reference Standard: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	N-Desmethyl venlafaxine-d3	
Cat. No.:	B563368	Get Quote

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This guide provides a comprehensive comparison of the **N-Desmethyl venlafaxine-d3** reference standard with its common alternatives, offering researchers, scientists, and drug development professionals objective data to inform their analytical method development and validation. The use of stable isotope-labeled internal standards is critical for the accurate quantification of drug metabolites in complex biological matrices. This document outlines key performance characteristics, experimental protocols, and relevant biological pathways to assist in the selection of the most appropriate reference standard.

Comparative Analysis of Deuterated Venlafaxine Metabolite Standards

The selection of a suitable internal standard is paramount for achieving accurate and reproducible results in quantitative bioanalysis. Key considerations include chemical purity, isotopic enrichment, and similarity in physicochemical properties to the analyte. Below is a comparison of commercially available deuterated reference standards for venlafaxine and its metabolites.



Reference Standard	Supplier	Chemical Purity	Isotopic Enrichment	Molecular Formula	Molecular Weight
rac N- Desmethyl Venlafaxine- d3	Pharmaffiliate s	>95% (HPLC)	Not Specified	C16H22D3NO2	266.39
rac N- Desmethyl Venlafaxine- d3	United States Biological	Highly Purified	Not Specified	C16H22D3NO2	266.39
Venlafaxine- d6	MedChemEx press	Not Specified	Not Specified	C17H21D6NO2	283.45
(±)-O- Desmethyl Venlafaxine- d6	Cayman Chemical	≥98%	≥99% deuterated forms (d1-d6)	C16H19D6NO2	269.4
N-Nitroso-N- Desmethyl- Desvenlafaxi ne-D3	SynZeal	Not Specified	Not Specified	C15H19D3N2O 3	281.4

Experimental Protocol: Quantification of N-Desmethylvenlafaxine in Human Plasma using LC-MS/MS

This section details a representative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-desmethylvenlafaxine in human plasma, utilizing a deuterated internal standard.

- 1. Sample Preparation (Protein Precipitation)
- To 100 μ L of human plasma, add 20 μ L of the internal standard working solution (e.g., **N**-**Desmethyl venlafaxine-d3** in methanol).



- Add 300 μL of acetonitrile containing 0.1% formic acid to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
- 2. Liquid Chromatography Conditions
- LC System: Agilent 1200 Series HPLC or equivalent
- Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient:
 - 0-0.5 min: 10% B
 - o 0.5-2.5 min: 10-90% B
 - 2.5-3.0 min: 90% B
 - o 3.1-4.0 min: 10% B
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40°C
- 3. Mass Spectrometry Conditions
- MS System: Sciex API 4000 triple quadrupole mass spectrometer or equivalent
- Ionization Mode: Electrospray Ionization (ESI), Positive



- Multiple Reaction Monitoring (MRM) Transitions:
 - N-Desmethylvenlafaxine: Precursor ion (Q1) m/z 264.2 -> Product ion (Q3) m/z 58.1
 - N-Desmethyl venlafaxine-d3 (Internal Standard): Precursor ion (Q1) m/z 267.2 -> Product ion (Q3) m/z 61.1

Visualizing the Scientific Context

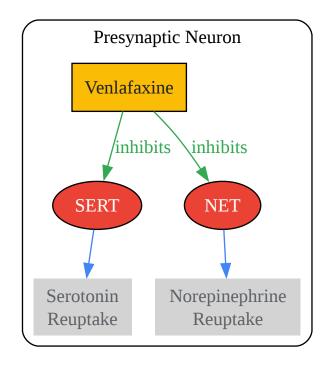
To provide a clearer understanding of the experimental workflow and the biological relevance of N-desmethylvenlafaxine, the following diagrams have been generated.

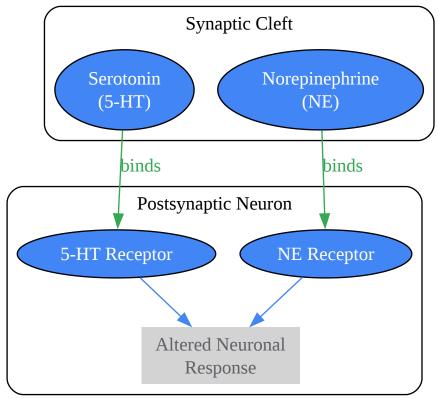


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LC-MS/MS Sample Preparation Workflow







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Venlafaxine's Mechanism of Action



Conclusion

N-Desmethyl venlafaxine-d3 serves as a reliable internal standard for the quantification of its corresponding unlabeled metabolite. When selecting a deuterated standard, researchers should consider the specific requirements of their assay, including the desired level of isotopic enrichment and the availability of comprehensive characterization data from the supplier. The provided experimental protocol offers a robust starting point for method development, which should be further optimized and validated according to regulatory guidelines. The visualization of the experimental workflow and the drug's mechanism of action aims to facilitate a deeper understanding of the analytical process and its biological context.

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